
tert-Butyl (1-phenylcyclopropyl)carbamate
Overview
Description
tert-Butyl (1-phenylcyclopropyl)carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a phenyl group and protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in medicinal chemistry for constructing cyclopropane-containing pharmacophores. Its synthesis typically involves coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) under inert conditions, followed by purification via chromatography and characterization via NMR and elemental analysis . The Boc group enhances stability during synthetic processes, while the cyclopropane ring introduces rigidity, influencing conformational and electronic properties critical for biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-phenylcyclopropyl)carbamate typically involves a multi-step process. One common method starts with the formation of 3-phenylcyclobutanone via a [2+2] cycloaddition of styrene with a keteniminium salt . This intermediate is then subjected to further reactions to introduce the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for carbamates often involve the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide to produce an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-phenylcyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry
Tert-Butyl (1-phenylcyclopropyl)carbamate serves as a building block in organic synthesis. It is utilized in the formation of more complex molecules through various coupling reactions. The compound's structure allows it to participate in diverse chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
Research indicates that this compound acts as an enzyme inhibitor, particularly targeting cholinesterases such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, this compound enhances cholinergic transmission, which is crucial for numerous neurological functions.
Medicine
The potential therapeutic applications of this compound are under investigation, particularly concerning its role as a cholinesterase inhibitor in treating neurodegenerative diseases like Alzheimer's. Studies have shown that the compound may improve cognitive function and protect against neurotoxicity induced by amyloid-beta peptides.
Industry
In industrial contexts, this compound is employed in the development of new materials and chemical processes. Its unique structural properties make it valuable for synthesizing advanced materials and fine chemicals.
Neuroprotective Effects
A study investigated the neuroprotective effects of this compound derivatives against amyloid-beta-induced toxicity in astrocytes. The results indicated a significant increase in cell viability when treated with the compound alongside amyloid-beta peptides, suggesting a protective mechanism against neurotoxicity .
Cognitive Function Improvement
In vivo models subjected to scopolamine-induced cognitive deficits demonstrated moderate efficacy of the compound in improving cognitive function as measured by behavioral tests. However, bioavailability in the brain was noted as a limiting factor for its therapeutic potential .
Inflammatory Response Modulation
Research highlighted that treatment with this compound derivatives resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) in cell cultures exposed to amyloid-beta aggregates, indicating potential anti-inflammatory properties .
Mechanism of Action
The mechanism of action of tert-Butyl (1-phenylcyclopropyl)carbamate involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues of tert-Butyl (1-phenylcyclopropyl)carbamate, highlighting substituent variations and their implications:
Biological Activity
tert-Butyl (1-phenylcyclopropyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 233.31 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, and a cyclopropyl ring attached to a phenyl substituent. The compound's high gastrointestinal absorption rate makes it relevant for pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. Notably, the cyclopropyl ring enhances binding affinity due to its unique conformation, facilitating selective interactions with specific molecular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit lysine-specific demethylase 1 (LSD1), a promising target for cancer therapy. The cyclopropyl moiety plays a critical role in forming stable adducts with the enzyme's active site .
- Binding Affinity : Studies indicate that the structural characteristics of the compound allow for selective interactions with neurotransmitter receptors, which may enhance its efficacy in neurological applications.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Effects : The compound's ability to inhibit LSD1 suggests potential applications in treating acute myeloid leukemia (AML) and other cancers .
- Neuroprotective Properties : Its interactions with neurotransmitter systems indicate possible benefits in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of this compound:
- Inhibition of LSD1 :
-
Neuropharmacological Studies :
- Research exploring its effects on neurotransmitter receptors revealed that this compound could enhance synaptic transmission in certain models, suggesting its potential as a neuroprotective agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (1-phenylcyclopropyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via cyclopropanation of styrene derivatives followed by Boc protection. For example, (1-phenylcycloprop-2-en-1-yl) intermediates can undergo nucleophilic addition with tert-butyl carbamate under palladium catalysis or base-mediated conditions . Reaction parameters such as temperature (e.g., 0°C to room temperature), solvent polarity (THF vs. DCM), and stoichiometry of reagents (e.g., 4.0 equiv. of phenol derivatives) critically affect diastereomer ratios and yields (e.g., 71% yield with dr 6:1) . Purification via silica gel chromatography is standard .
Q. How is this compound characterized, and what analytical techniques are essential for validation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry, particularly for cyclopropane ring protons (δ 1.2–1.8 ppm) and tert-butyl groups (δ 1.4 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks). High-performance liquid chromatography (HPLC) assesses purity, while X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Q. What safety protocols are recommended for handling tert-butyl carbamate derivatives in laboratory settings?
- Methodology : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at room temperature, away from strong acids/bases, and dispose of waste via approved chemical disposal programs .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in cyclopropane-containing carbamates?
- Methodology : Employ chiral catalysts (e.g., Rh(II) or Cu(I) complexes) to induce asymmetric cyclopropanation. Solvent effects (e.g., toluene for hydrophobic interactions) and low temperatures (−20°C) can favor kinetic control, improving enantiomeric excess (ee). Computational modeling (DFT) predicts transition states to guide ligand design .
Q. What strategies resolve challenges in isolating diastereomers during synthesis?
- Methodology : Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) or fractional crystallization. For example, diastereomers with dr 6:1 were separated via silica gel chromatography using hexanes/EtOAc gradients, though advanced techniques like simulated moving-bed (SMB) chromatography may improve scalability .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s reactivity and biological activity?
- Methodology : Introduce electron-withdrawing groups (e.g., -Cl, -Br) to enhance electrophilicity for nucleophilic attacks. Para-substituted phenyl groups (e.g., 4-methoxy) increase steric hindrance, altering binding affinity in enzyme inhibition assays. SAR studies combined with molecular docking (e.g., AutoDock Vina) correlate substituent effects with activity .
Q. What are the mechanisms of tert-butyl carbamate derivatives in modulating enzyme or receptor activity?
- Methodology : Conduct kinetic assays (e.g., IC₅₀ determination) to evaluate inhibition of target enzymes (e.g., kinases, proteases). Fluorescence polarization assays quantify ligand-receptor binding. Isotopic labeling (³H/¹⁴C) tracks metabolic pathways, while cryo-EM reveals structural interactions .
Q. How can researchers analyze contradictory data in yield or purity across synthetic protocols?
- Methodology : Compare reaction scales (mg vs. kg), catalyst loading (homogeneous vs. heterogeneous), and workup methods. For example, a 71% yield at milligram scale may drop during scale-up due to inefficient mixing; use Design of Experiments (DoE) to identify critical parameters (e.g., residence time in flow reactors) .
Q. Data Contradictions and Resolution
Properties
IUPAC Name |
tert-butyl N-(1-phenylcyclopropyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-14(9-10-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYKYRSYEAFKTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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